1-Methyl-3-(piperidin-4-ylmethyl)imidazolidin-2-one
Übersicht
Beschreibung
1-Methyl-3-(piperidin-4-ylmethyl)imidazolidin-2-one, also known as Ro 115-1240, is a potent and selective antagonist of the neuropeptide Y1 receptor. Neuropeptide Y is a neurotransmitter that plays a role in regulating appetite, stress response, and anxiety. The Y1 receptor is found in high concentrations in the hypothalamus, which is responsible for regulating hunger and satiety. Ro 115-1240 has been studied for its potential use in treating obesity, anxiety, and other disorders related to neuropeptide Y signaling.
Wirkmechanismus
1-Methyl-3-(piperidin-4-ylmethyl)imidazolidin-2-one 115-1240 acts as an antagonist at the Y1 receptor, blocking the binding of neuropeptide Y to the receptor. This inhibition of neuropeptide Y signaling has been shown to reduce food intake and body weight in animal models of obesity. This compound 115-1240 has also been shown to have anxiolytic effects, reducing anxiety-like behavior in animal models.
Biochemical and Physiological Effects:
This compound 115-1240 has been shown to have a number of biochemical and physiological effects. Studies have shown that this compound 115-1240 reduces food intake and body weight in animal models of obesity. This compound 115-1240 has also been shown to reduce anxiety-like behavior in animal models. In addition, this compound 115-1240 has been shown to have effects on blood pressure, heart rate, and other physiological parameters.
Vorteile Und Einschränkungen Für Laborexperimente
1-Methyl-3-(piperidin-4-ylmethyl)imidazolidin-2-one 115-1240 has several advantages as a research tool. It is a potent and selective antagonist of the Y1 receptor, making it useful for studying the physiological and behavioral effects of neuropeptide Y signaling. This compound 115-1240 is also relatively stable and easy to synthesize, making it readily available for research purposes.
One limitation of this compound 115-1240 is that it has only been studied in animal models, and its effects in humans are not yet known. In addition, this compound 115-1240 may have off-target effects at high concentrations, which could complicate interpretation of results.
Zukünftige Richtungen
There are several potential future directions for research on 1-Methyl-3-(piperidin-4-ylmethyl)imidazolidin-2-one 115-1240. One area of interest is in the development of new drugs for the treatment of obesity and related disorders. This compound 115-1240 has shown promise as a tool for reducing food intake and body weight in animal models, and further research could lead to the development of new drugs that target the Y1 receptor.
Another potential area of research is in the development of new tools for studying neuropeptide Y signaling. This compound 115-1240 is a useful tool for studying the physiological and behavioral effects of neuropeptide Y signaling, and further research could lead to the development of new compounds with even greater selectivity and potency.
Overall, this compound 115-1240 is a promising compound with potential applications in the treatment of obesity, anxiety, and other disorders related to neuropeptide Y signaling. Further research is needed to fully understand its effects and potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
1-Methyl-3-(piperidin-4-ylmethyl)imidazolidin-2-one 115-1240 has been extensively studied for its potential therapeutic applications. Studies have shown that this compound 115-1240 is a potent and selective antagonist of the Y1 receptor, with little to no activity at other neuropeptide Y receptors. This selectivity makes this compound 115-1240 a useful tool for studying the physiological and behavioral effects of neuropeptide Y signaling.
Eigenschaften
IUPAC Name |
1-methyl-3-(piperidin-4-ylmethyl)imidazolidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O/c1-12-6-7-13(10(12)14)8-9-2-4-11-5-3-9/h9,11H,2-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVQMLTUWOQUFSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(C1=O)CC2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.